

Application of CAS 85169-28-4 (DPCPX) in Specific Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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Introduction

CAS 85169-28-4, chemically known as 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX), is a potent and highly selective antagonist of the adenosine A1 receptor. Adenosine, a ubiquitous signaling nucleoside, modulates numerous physiological processes through its four receptor subtypes (A1, A2A, A2B, and A3). The A1 receptor, in particular, is abundantly expressed in the brain, heart, and kidney, where it plays a critical role in regulating neuronal activity, cardiac function, and renal hemodynamics. The high affinity and selectivity of DPCPX for the A1 receptor make it an invaluable pharmacological tool for elucidating the receptor's role in various pathological conditions. This document provides detailed application notes and experimental protocols for the use of DPCPX in preclinical models of Alzheimer's disease, depression, and renal cell carcinoma.

Application in Alzheimer's Disease Model Rationale

The adenosine A1 receptor is implicated in the pathophysiology of Alzheimer's disease (AD) due to its role in modulating synaptic plasticity, neuroinflammation, and neuronal survival. Investigating the effects of A1 receptor blockade with DPCPX in AD animal models can provide insights into the therapeutic potential of targeting this receptor.



Disease Model: APPswe/PS1dE9 Double Transgenic Mice

This widely used mouse model of AD overexpresses a chimeric mouse/human amyloid precursor protein (APPswe) and a mutant human presentilin 1 (PS1dE9), leading to age-dependent accumulation of amyloid-β (Aβ) plaques and cognitive deficits.

Summary of Findings

Chronic administration of DPCPX to aged APPswe/PS1dE9 mice has been shown to impact cognitive and non-cognitive behaviors. In one study, long-term treatment resulted in reduced exploratory behavior, suggesting an anxiolytic effect. However, the same study reported a worsening of long-term memory in non-transgenic mice receiving the treatment, indicating complex effects of chronic A1 receptor blockade on cognitive function.

Ouantitative Data

Animal Model	Treatment Group	N	Key Finding
APPswe/PS1dE9 Mice (15-month-old)	Vehicle	12	Baseline
APPswe/PS1dE9 Mice (15-month-old)	DPCPX	7	No improvement in memory
Non-transgenic Littermates	Vehicle	12	Baseline
Non-transgenic Littermates	DPCPX	5	Worsened long-term memory

Detailed quantitative data on memory assessment (e.g., Morris water maze escape latency) was not available in the referenced public literature.

Experimental Protocol: Chronic DPCPX Administration and Behavioral Assessment

1. Animal Model:



Use 15-month-old male and female APPswe/PS1dE9 double transgenic mice and their non-transgenic littermates.

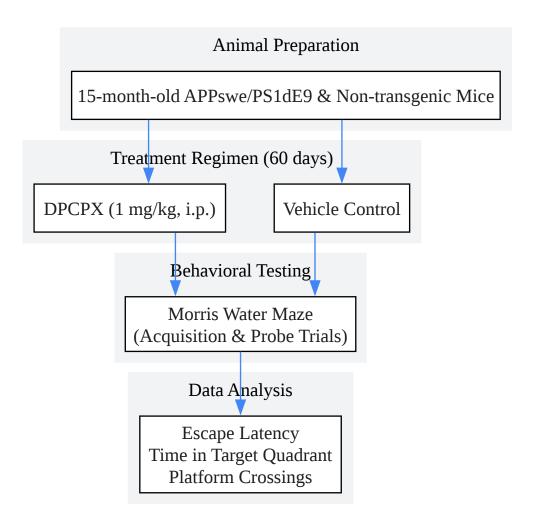
2. DPCPX Administration:

- Prepare a solution of DPCPX in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80 to aid dissolution).
- Administer DPCPX at a dose of 1 mg/kg via intraperitoneal (i.p.) injection once daily for 60 consecutive days.
- Administer the vehicle solution to the control groups following the same schedule.
- 3. Behavioral Assessment (Morris Water Maze):
- Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water (20-22°C) containing a hidden escape platform submerged 1-2 cm below the water surface. The pool should be located in a room with distinct visual cues on the walls.
- Acquisition Phase:
 - For 5 consecutive days, subject each mouse to four trials per day.
 - In each trial, gently place the mouse into the water at one of four randomized starting positions (North, South, East, West).
 - Allow the mouse to swim freely for 60 seconds to find the hidden platform.
 - If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15-30 seconds.
 - Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.
- Probe Trial:
 - 24 hours after the last acquisition trial, remove the platform from the pool.



- Allow each mouse to swim freely for 60 seconds.
- Record the time spent in the target quadrant (where the platform was previously located)
 and the number of platform crossings.

Experimental Workflow



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Experimental workflow for Alzheimer's disease model.

Application in a Depression Model Rationale



The adenosinergic system is known to interact with key neurotransmitter systems implicated in depression, such as the serotonergic and noradrenergic systems. Blockade of A1 receptors with DPCPX may therefore have antidepressant-like effects.

Disease Model: Behavioral Despair Tests in Mice

The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used behavioral paradigms to screen for antidepressant activity. These tests are based on the principle that an animal will develop an immobile posture when placed in an inescapable, stressful situation, and that this immobility is reduced by antidepressant drugs.

Summary of Findings

DPCPX has demonstrated antidepressant-like activity in both the FST and TST in mice.[1][2] At doses of 2 and 4 mg/kg, DPCPX significantly reduced the immobility time of the animals.[1][2] Furthermore, co-administration of a non-effective dose of DPCPX with sub-therapeutic doses of conventional antidepressants (imipramine, escitalopram, or reboxetine) resulted in a significant antidepressant-like effect, suggesting a synergistic interaction.[1]

Quantitative Data

Forced Swim Test (FST) in Mice

Treatment Group	Dose (mg/kg, i.p.)	N	Immobility Time (seconds, Mean ± SEM)
Saline	-	10	195.5 ± 8.5
DPCPX	1	8	180.2 ± 10.1
DPCPX	2	8	145.3 ± 9.2**
DPCPX	4	8	130.8 ± 7.5***

Tail Suspension Test (TST) in Mice



Treatment Group	Dose (mg/kg, i.p.)	N	Immobility Time (seconds, Mean ± SEM)
Saline	-	10	210.4 ± 9.8
DPCPX	1	8	198.7 ± 11.2
DPCPX	2	8	160.1 ± 8.9**
DPCPX	4	8	145.6 ± 7.1***

^{*}p < 0.05, **p < 0.01, ***p < 0.001 vs. Saline group.

Experimental Protocols

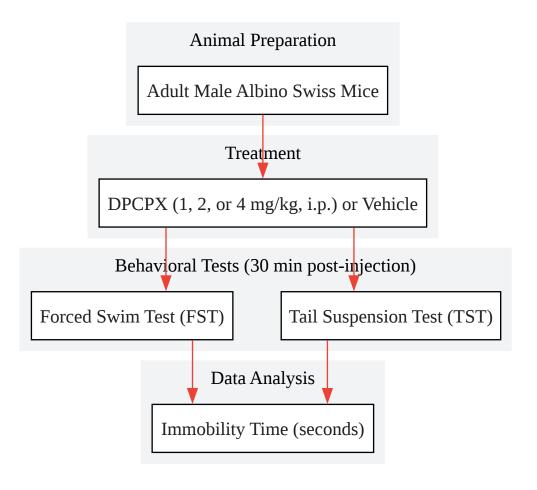
- 1. Animal Model:
- Use adult male albino Swiss mice weighing 25-30 g.
- House the animals in groups of ten in standard cages with free access to food and water, and maintain them on a 12-hour light-dark cycle.
- 2. DPCPX Administration:
- Dissolve DPCPX in a vehicle of 1% Tween 80 in 0.9% saline.
- Administer DPCPX intraperitoneally (i.p.) 30 minutes before the behavioral test.
- 3. Forced Swim Test (FST):
- Apparatus: A glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 10 cm.
- Procedure:
 - Gently place a mouse into the cylinder for a 6-minute session.



- A trained observer, blind to the treatment, should record the total duration of immobility during the last 4 minutes of the 6-minute session.
- Immobility is defined as the absence of all movement except for minor movements necessary to keep the head above water.
- 4. Tail Suspension Test (TST):
- Apparatus: A chamber that allows for the mouse to be suspended by its tail, preventing it from touching any surfaces.
- Procedure:
 - Attach adhesive tape approximately 1 cm from the tip of the mouse's tail.
 - Suspend the mouse by the tape from a hook in the chamber for a 6-minute session.
 - A trained observer, blind to the treatment, should record the total duration of immobility during the 6-minute session.
 - Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

Experimental Workflow





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Workflow for depression models.

Application in a Renal Cell Carcinoma Model Rationale

The adenosine A1 receptor has been implicated in the pathogenesis of various cancers, and its role in renal cell carcinoma (RCC) is an active area of investigation. Targeting the A1 receptor with DPCPX can help to elucidate its contribution to tumor growth and progression.

Disease Model: Human Renal Cell Carcinoma Xenograft in Nude Mice

This model involves the subcutaneous implantation of human RCC cell lines (e.g., 786-O, ACHN) into immunodeficient mice, allowing for the in vivo evaluation of anti-cancer agents.



Summary of Findings

DPCPX has been shown to inhibit the proliferation of RCC cells in vitro and suppress tumor growth in vivo.[3] In vitro, DPCPX induced S-phase cell cycle arrest and promoted apoptosis in 786-O and ACHN cells.[3] In a xenograft model, treatment with DPCPX resulted in a significant reduction in tumor volume.[3] The anti-tumor effects of DPCPX are, at least in part, mediated through the inhibition of the ERK/JNK signaling pathway.[3]

Quantitative Data

In Vitro Proliferation (IC50)

Cell Line	IC50 of DPCPX (μM, Mean ± SD)	
786-O	43.0 ± 4.1	
ACHN	51.8 ± 4.7	

In Vivo Tumor Growth (786-O Xenograft)

Treatment Group	Day 5 (mm³, Mean ± SD)	Day 12 (mm³, Mean ± SD)	Day 19 (mm³, Mean ± SD)	Day 26 (mm³, Mean ± SD)
Vehicle (DMSO)	~50 ± 10	~200 ± 40	~450 ± 80	~750 ± 120
DPCPX (1 mg/kg)	~50 ± 10	~150 ± 30*	~250 ± 50	~400 ± 70

^{*}p < 0.05, **p < 0.01 vs. Vehicle group.

Experimental Protocols

- 1. Cell Lines and Culture:
- Use human renal cell carcinoma cell lines 786-O and ACHN.
- Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100
 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere with 5%

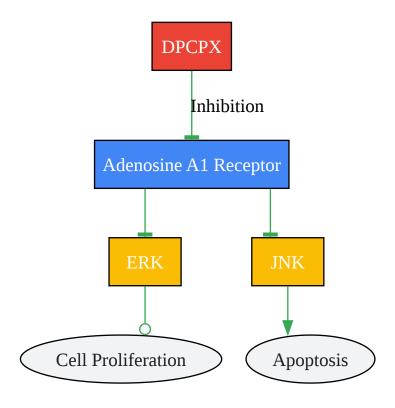


CO2.

- 2. In Vitro Proliferation Assay (MTT Assay):
- Seed cells in 96-well plates at a density of 5,000 cells/well.
- After 24 hours, treat the cells with various concentrations of DPCPX for 48 hours.
- Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 490 nm using a microplate reader.
- 3. In Vivo Xenograft Model:
- Animal Model: Use 6-week-old male BALB/c nude mice.
- Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ 786-O or ACHN cells suspended in 100 μL of serum-free medium into the right flank of each mouse.
- DPCPX Treatment:
 - When the tumors reach a volume of approximately 50-100 mm³, randomize the mice into treatment and control groups.
 - Administer DPCPX (1 mg/kg) or vehicle (e.g., DMSO) via intraperitoneal injection every two days.
- Tumor Measurement: Measure the tumor dimensions with a caliper every 3-4 days and calculate the tumor volume using the formula: (length × width²) / 2.
- Endpoint: Euthanize the mice when the tumors in the control group reach the maximum allowed size as per institutional guidelines, and excise the tumors for further analysis (e.g., weight, histology, Western blot).

Signaling Pathway





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References

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- To cite this document: BenchChem. [Application of CAS 85169-28-4 (DPCPX) in Specific Disease Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15183653#application-of-cas-85169-28-4-in-specific-disease-models]



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